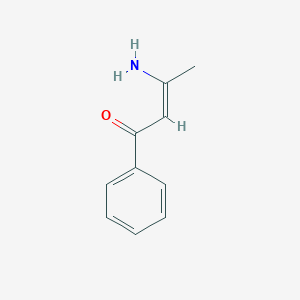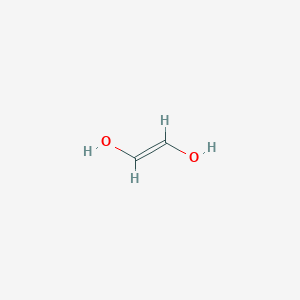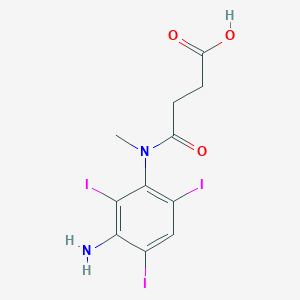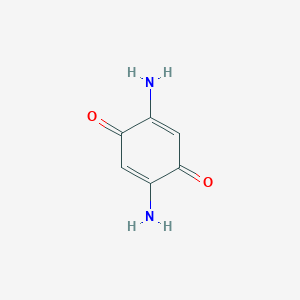
2,5-Diamino-1,4-benzoquinone
Übersicht
Beschreibung
2,5-Diamino-1,4-benzoquinone (DABQ) is an electrically neutral and low mass organic chemical . It is known for its unusual thermal stability and low solubility in battery electrolytes .
Synthesis Analysis
The synthesis of 2,5-Diamino-1,4-benzoquinone involves a palladium/charcoal hydrogenolysis as the key step . This method provides the desired product in only four steps and with a very good overall yield .
Molecular Structure Analysis
The molecular formula of 2,5-Diamino-1,4-benzoquinone is C6H6N2O2 . The compound has a molecular weight of 138.12 g/mol . The InChIKey of the compound is VUVVIURXJWHENR-UHFFFAOYSA-N .
Chemical Reactions Analysis
2,5-Diamino-1,4-benzoquinone (DABQ) reacts readily with secondary amines to form 2,5-diamino compounds . It also reacts with thiols to form the corresponding 2,5-dithioether derivatives .
Physical And Chemical Properties Analysis
2,5-Diamino-1,4-benzoquinone (DABQ) is known for its unusual thermal stability and low solubility in battery electrolytes . It has a molecular weight of 138.12 g/mol .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties : A study by Saeed and Omer (2009) reported the synthesis of various compounds including 2,5-diamino-1,4-benzoquinones. These compounds exhibited antimicrobial activities against standard bacterial and fungal organisms, highlighting their potential in antimicrobial drug development (Saeed & Omer, 2009).
Electrooxidative Amination : Golabi, Nourmohammadi, and Saadnia (2003) explored the electrooxidative amination of 1,4-dihydroxybenzene to produce 2,5-diamino-substituted benzoquinones. This study is significant for understanding the chemical synthesis and modification of benzoquinone derivatives (Golabi, Nourmohammadi, & Saadnia, 2003).
Herbicide Activity : González-Ibarra et al. (2005) identified 2,5-di(benzylamine)-p-benzoquinone as a selective herbicide against the monocot weed Echinochloa crusgalli. This derivative interfered with the efficiency of photosystem II and CO2 assimilation, showcasing its potential in agricultural applications (González-Ibarra et al., 2005).
Synthesis and Reaction Studies : Davies and Frahn (1978) studied the addition of primary aliphatic amines to 1,2-benzoquinone, leading to the formation of 2,5-diamino-1,4-benzoquinone monoimines. This research contributes to the broader understanding of the chemical reactivity and synthesis of benzoquinone derivatives (Davies & Frahn, 1978).
Photosystem I Electron Acceptors : A study by Lotina-Hennsen et al. (1998) demonstrated that 2,5-diamino-p-benzoquinone derivatives can act as electron acceptors in photosystem I, offering insights into their potential use in photosynthesis research and photovoltaic applications (Lotina-Hennsen et al., 1998).
Antitumor Activity : Huang et al. (1993) synthesized and evaluated 4,5-diamino-substituted 1,2-benzoquinones for their antitumor activity. This research is significant for understanding the potential of these compounds in cancer therapy (Huang et al., 1993).
Coordination Chemistry and Metal Complexes : Research by Sarkar et al. (2015) focused on the use of 2,5-diamino-1,4-benzoquinone derivatives for synthesizing functional metal complexes. This is relevant for applications in coordination chemistry and material science (Sarkar et al., 2015).
Electrochemical Properties : Bayen et al. (2007) studied the synthesis, structure, and electrochemical properties of 2,5-bis(alkyl/arylamino)1,4-benzoquinones, contributing to our understanding of their electrochemical behavior (Bayen et al., 2007).
Zukünftige Richtungen
The concept of a hydrogen bond stabilized organic battery framework has been proposed as a viable solution . This is illustrated for 2,5-diamino-1,4-benzoquinone (DABQ), which displays a highly reversible (above 99%) sequential 2-electron electrochemical activity in the solid phase . This suggests a potential new strategy towards stable and practical organic battery chemistries through intramolecular hydrogen-bonding crystal stabilization .
Eigenschaften
IUPAC Name |
2,5-diaminocyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVVIURXJWHENR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C=C(C1=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164955 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-1,4-benzoquinone | |
CAS RN |
1521-06-8 | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




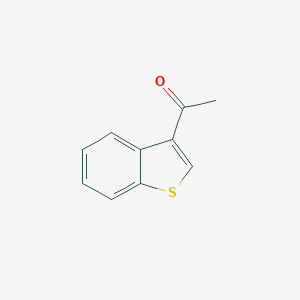
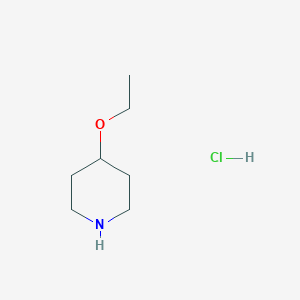
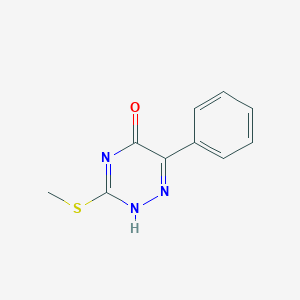
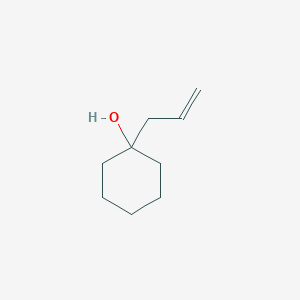

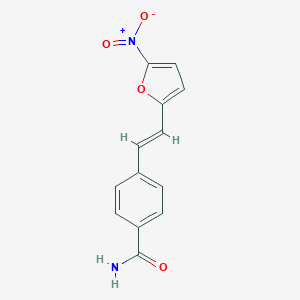
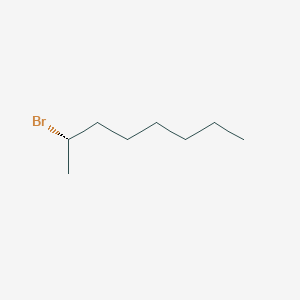
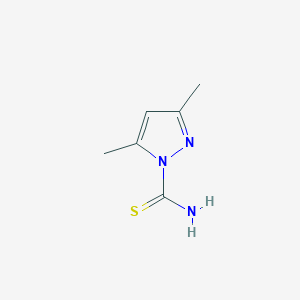
![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)
